1-Amino-7-hydroxy-4-methylindane
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-amino-7-methyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H13NO/c1-6-2-5-9(12)10-7(6)3-4-8(10)11/h2,5,8,12H,3-4,11H2,1H3 |
InChI Key |
UGWOTOVUNUJRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(C2=C(C=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 5-Methoxy-6-methyl-2-aminoindan: Features a methoxy group at position 5, methyl at position 6, and amino at position 2.
- 5-Iodo-2-aminoindan: Substituted with iodine at position 5 and amino at position 2.
- 2-Aminoindan (2-AI): A simpler analogue lacking additional substituents.
Table 1: Structural and Pharmacological Comparisons
Pharmacological Differences
- Amino Group Position: Compounds with amino groups at position 2 (e.g., 5-methoxy-6-methyl-2-aminoindan) exhibit stronger serotonergic effects, mimicking MDMA’s mechanism via serotonin transporter (SERT) modulation . In contrast, the 1-amino configuration in this compound may alter receptor affinity due to steric hindrance or electronic effects.
- However, it may improve metabolic stability by resisting oxidative demethylation, a common pathway for methoxy-substituted analogues .
Toxicity Considerations
- The 5-iodo substitution in 5-Iodo-2-aminoindan eliminates neurotoxicity associated with MDMA-like compounds, suggesting halogenation at specific positions mitigates adverse effects . The hydroxy group in this compound may similarly reduce toxicity, though direct evidence is lacking.
Q & A
Q. Q1: What are the optimal synthetic pathways for 1-Amino-7-hydroxy-4-methylindane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of catalysts, solvents, and temperature. For example, palladium-catalyzed cross-coupling reactions (as seen in analogous quinoline derivatives ) can be adapted. Use HPLC and NMR to monitor intermediates and final product purity. Design a factorial experiment to test variables like solvent polarity (DMF vs. ethanol) and catalyst loading (e.g., PdCl₂(PPh₃)₂ ). Document yield, reaction time, and byproduct formation.
Q. Q2: How can spectroscopic techniques (NMR, IR, UV-Vis) be applied to confirm the structure of this compound?
Methodological Answer:
- NMR: Assign peaks using ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and amine/hydroxyl groups (broad signals). Compare with structurally similar compounds (e.g., 4-Aminoquinoline derivatives ).
- IR: Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches. Use XRD (as in hydrazide crystal studies ) for solid-state conformation.
Advanced Research Questions
Q. Q3: How can computational methods (DFT, molecular docking) predict the hydrogen-bonding network and reactivity of this compound?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrogen-bonding interactions, as demonstrated in acyl hydrazide studies .
- Use docking software (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with experimental data (e.g., crystallographic results ).
Q. Q4: How do contradictory data on the compound’s solubility and stability arise, and what strategies resolve these discrepancies?
Methodological Answer: Contradictions may stem from solvent polarity, pH, or measurement techniques. For example:
Q. Q5: What experimental designs are suitable for probing the compound’s electronic properties (e.g., HOMO-LUMO gaps) and their relevance to photochemical applications?
Methodological Answer:
- Cyclic Voltammetry: Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to determine HOMO-LUMO gaps.
- TD-DFT Calculations: Correlate experimental UV-Vis spectra with computed electronic transitions . Design a study comparing substituent effects (e.g., methyl vs. hydroxyl groups) on band gaps.
Methodological and Reproducibility Challenges
Q. Q6: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Standardize Protocols: Publish detailed procedures (e.g., catalyst pre-treatment, inert atmosphere requirements ).
- Interlab Validation: Collaborate on round-robin testing, documenting yield, purity (HPLC area%), and spectroscopic data .
- Error Analysis: Quantify uncertainties (e.g., ±2% yield variation due to temperature fluctuations) using error propagation models .
Q. Q7: What strategies mitigate biases in interpreting spectroscopic or crystallographic data for this compound?
Methodological Answer:
- Blinded Analysis: Have independent researchers assign NMR/XRD peaks without prior knowledge of expected results.
- Multi-Technique Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized geometries . Use IR/Raman to confirm functional group assignments .
Data Management and Literature Review
Q. Q8: How should researchers conduct a systematic literature review to identify gaps in studies on this compound?
Methodological Answer:
- Database Searches: Use SciFinder and Reaxys with keywords (e.g., “indane derivatives,” “aminophenol synthesis”). Exclude non-peer-reviewed sources (e.g., commercial databases) .
- Gap Analysis: Create a matrix comparing existing studies on synthesis (yield, methods), spectroscopy, and applications. Highlight understudied areas (e.g., environmental toxicity) .
Q. Q9: What frameworks guide the integration of raw experimental data (e.g., NMR spectra, chromatograms) into publishable formats?
Methodological Answer:
- Data Curation: Organize raw data (e.g., .dx NMR files, HPLC chromatograms) in repositories like Zenodo.
- Supplementary Materials: Follow journal guidelines (e.g., ACS Style) to include processed data tables (melting points, Rf values) in appendices, as recommended for extended essays .
Advanced Analytical Techniques
Q. Q10: How can advanced mass spectrometry (HRMS, MS/MS) elucidate fragmentation pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
